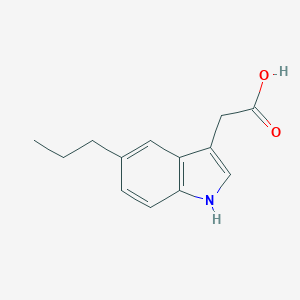
2-(5-propyl-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-propyl-1H-indol-3-yl)acetic acid, also known as PIA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of indole acetic acid and has been found to possess potent anti-inflammatory and analgesic properties. The compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(5-propyl-1H-indol-3-yl)acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(5-propyl-1H-indol-3-yl)acetic acid has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-propyl-1H-indol-3-yl)acetic acid is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in a number of preclinical models. However, one of the limitations of 2-(5-propyl-1H-indol-3-yl)acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 2-(5-propyl-1H-indol-3-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid involves the reaction of 5-propylindole with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(5-propyl-1H-indol-3-yl)acetic acid. The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
2-(5-propyl-1H-indol-3-yl)acetic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propriétés
Numéro CAS |
136281-78-2 |
|---|---|
Nom du produit |
2-(5-propyl-1H-indol-3-yl)acetic acid |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(5-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-4-5-12-11(6-9)10(8-14-12)7-13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
Clé InChI |
QOIMIIUSWMALMN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
SMILES canonique |
CCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Synonymes |
1H-Indole-3-aceticacid,5-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



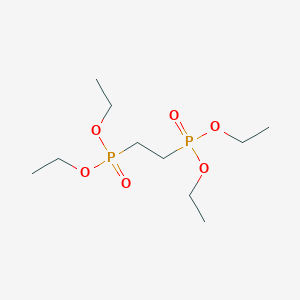
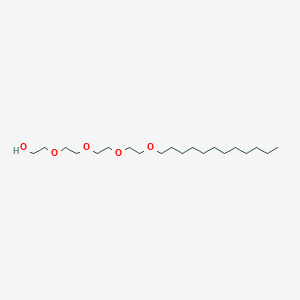
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
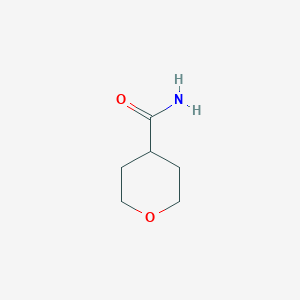
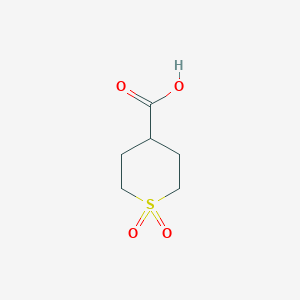
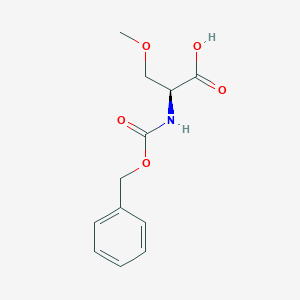
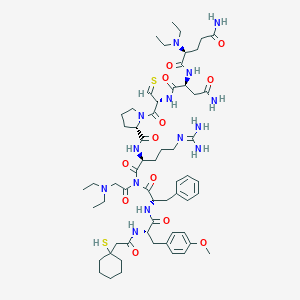
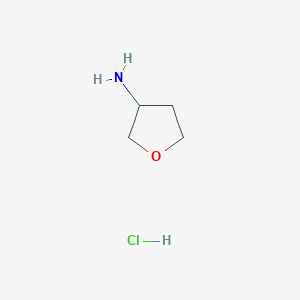
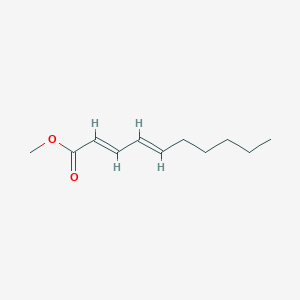

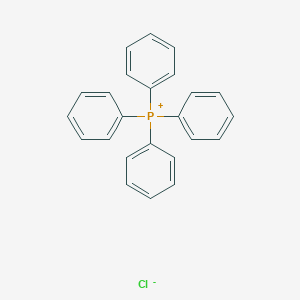
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
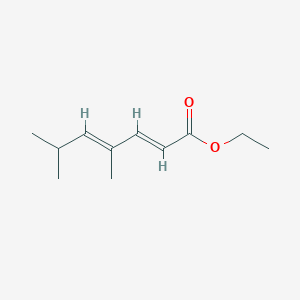
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)